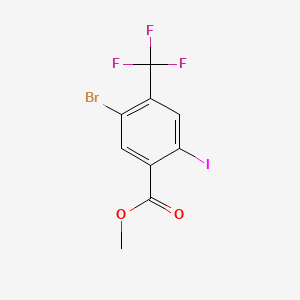
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF3IO2. It is a derivative of benzoic acid, featuring bromine, iodine, and trifluoromethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Bromination: Introduction of the bromine atom to the benzoic acid derivative.
Iodination: Subsequent iodination of the brominated intermediate.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring halogenated aromatic intermediates.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups. These substituents influence the reactivity and selectivity of the compound in various reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-iodo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate is unique due to the presence of both bromine and iodine atoms on the aromatic ring, along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and other applications .
Propiedades
Fórmula molecular |
C9H5BrF3IO2 |
|---|---|
Peso molecular |
408.94 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrF3IO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,1H3 |
Clave InChI |
OKTQJJDWLHMZMF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1I)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


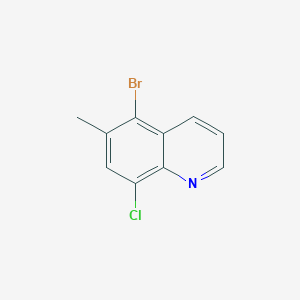
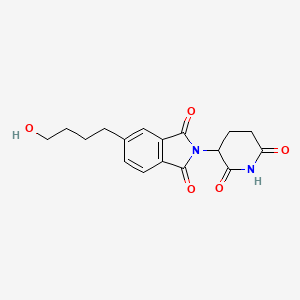
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)
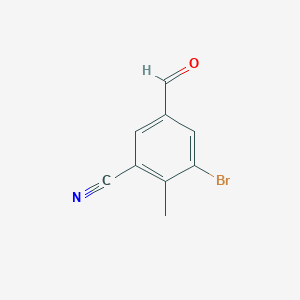

![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)

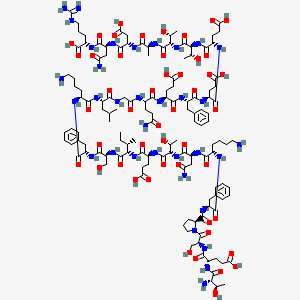
![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)
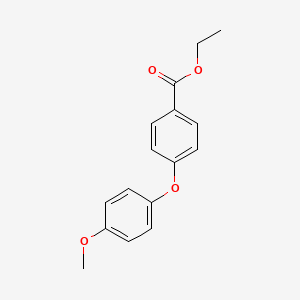
![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
